molecular formula C12H13O3- B11562548 (2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate

(2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate

Cat. No.: B11562548
M. Wt: 205.23 g/mol
InChI Key: COFJCCOVYSOPKE-VMPITWQZSA-M
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Description

(2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a propan-2-yloxy group and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate typically involves the esterification of 4-(propan-2-yloxy)benzaldehyde with acrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-enoate moiety to a single bond, forming the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.

    Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: (2E)-3-phenylprop-2-enal, a compound with a similar structure but lacking the propan-2-yloxy group.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with a similar phenylprop-2-enoate structure but with different substituents.

Uniqueness

(2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C12H13O3-

Molecular Weight

205.23 g/mol

IUPAC Name

(E)-3-(4-propan-2-yloxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/p-1/b8-5+

InChI Key

COFJCCOVYSOPKE-VMPITWQZSA-M

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/C(=O)[O-]

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=CC(=O)[O-]

Origin of Product

United States

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